![molecular formula C21H22N2O5 B2378615 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 345637-82-3](/img/structure/B2378615.png)
1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
The compound seems to be a derivative of the trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, the synthesis of similar compounds often involves Suzuki–Miyaura cross-coupling reactions . This reaction is widely used in carbon–carbon bond forming reactions and involves a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving TMP-based compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications
Identification in Foodstuffs and Beverages
- Presence in Foods : These compounds, specifically tetrahydro-beta-carboline-3-carboxylic acids, have been identified in various foodstuffs, human urine, and human milk. Their formation is suggested to occur through fermentation or condensation of tryptophan and acetaldehyde (Adachi et al., 1991).
- Wine Analysis : They have been isolated from wines and analyzed using HPLC and GC-MS methods, highlighting their presence in alcoholic fermented beverages (Herraiz & Ough, 1994).
- Antioxidant Properties : Certain tetrahydro-beta-carboline alkaloids found in fruits and juices have shown antioxidant and radical scavenger activities, suggesting a potential health benefit (Herraiz & Galisteo, 2003).
Synthesis and Chemical Analysis
- Biomimetic Synthesis : These compounds can be synthesized from tryptophan and acetaldehyde, with potential for further chemical transformations (Leete, 1979).
- GC-MS Analysis : Gas chromatography-mass spectrometry has been used for their identification in commercial foods and drinks, highlighting the widespread presence of these compounds in everyday consumables (Herraiz & Sánchez, 1997).
Biological and Pharmacological Aspects
- Oxidation by Heme Peroxidases : Research has shown that heme peroxidases can oxidize tetrahydro-beta-carboline alkaloids to bioactive β-carboline alkaloids, indicating a potential biological pathway for these compounds (Herraiz & Galisteo, 2014).
- Hepatoprotective Agents : Certain tetrahydro-beta-carboline derivatives have been synthesized and tested for hepatoprotective activity, suggesting potential therapeutic applications (Saiga et al., 1987).
Mechanism of Action
Target of Action
The primary targets of this compound are Taq polymerase and telomerase . These enzymes play crucial roles in DNA replication and cell division, making them important targets for therapeutic interventions.
Mode of Action
The compound inhibits the activity of Taq polymerase and telomerase . It triggers caspase activation through a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation . This results in the disruption of normal cell division and growth.
Biochemical Pathways
The compound affects the ERK signaling pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting ERK2 protein and ERKs phosphorylation, the compound disrupts these processes, leading to cell death .
Result of Action
The compound’s action results in the inhibition of cell growth and division . This is due to its effects on Taq polymerase, telomerase, and the ERK signaling pathway . The compound’s action may also trigger apoptosis, or programmed cell death .
Future Directions
properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-9-8-12(19(27-2)20(16)28-3)17-18-13(10-15(23-17)21(24)25)11-6-4-5-7-14(11)22-18/h4-9,15,17,22-23H,10H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEYWOPERFZLCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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